molecular formula C20H31NO2 B13798585 Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- CAS No. 7192-55-4

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl-

Cat. No.: B13798585
CAS No.: 7192-55-4
M. Wt: 317.5 g/mol
InChI Key: XBNVQHNYCVTWJQ-UHFFFAOYSA-N
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Description

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- is an organic compound with the molecular formula C20H31NO2 It is a derivative of benzamide, characterized by the presence of allyloxy, diethyl, and dipropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- typically involves multiple steps, starting with the preparation of the benzamide core. The allyloxy group is introduced through an etherification reaction, while the diethyl and dipropyl groups are added via alkylation reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or alkyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, simpler in structure but with similar amide functionality.

    N,N-Diethyl-3,5-dipropylbenzamide: Lacks the allyloxy group, resulting in different chemical properties and reactivity.

    4-Allyloxybenzamide: Contains the allyloxy group but lacks the diethyl and dipropyl groups, leading to different biological activity.

Uniqueness

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- is unique due to the combination of allyloxy, diethyl, and dipropyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

7192-55-4

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

N,N-diethyl-4-prop-2-enoxy-3,5-dipropylbenzamide

InChI

InChI=1S/C20H31NO2/c1-6-11-16-14-18(20(22)21(9-4)10-5)15-17(12-7-2)19(16)23-13-8-3/h8,14-15H,3,6-7,9-13H2,1-2,4-5H3

InChI Key

XBNVQHNYCVTWJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N(CC)CC

Origin of Product

United States

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